Enciprazine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Enciprazine is a chemical compound known for its unique properties and potential applications in various fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can lead to different biological activities for each enantiomer. The compound has garnered interest due to its potential therapeutic effects and its role in scientific research.
Preparation Methods
The synthesis of (+)-Enciprazine involves several steps, typically starting with the preparation of the chiral precursor. The synthetic routes often include:
Chiral Resolution: This step involves separating the enantiomers of a racemic mixture using chiral agents or chromatography techniques.
Chemical Synthesis: The enantiomerically pure precursor is then subjected to various chemical reactions to form (+)-Enciprazine. Common reactions include nucleophilic substitution and cyclization under controlled conditions.
Industrial Production: On an industrial scale, the production of (+)-Enciprazine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
(+)-Enciprazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(+)-Enciprazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: (+)-Enciprazine is investigated for its potential therapeutic effects, including its role as an antidepressant or anxiolytic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-Enciprazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in mood, anxiety levels, and other physiological responses. The exact pathways and targets involved are still under investigation, but they may include serotonin and dopamine receptors.
Comparison with Similar Compounds
(+)-Enciprazine can be compared with other similar compounds, such as:
(-)-Enciprazine: The enantiomer of (+)-Enciprazine, which may have different biological activities.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
Diazepam: A benzodiazepine used as an anxiolytic agent.
Buspirone: An anxiolytic agent that acts on serotonin receptors.
The uniqueness of (+)-Enciprazine lies in its chiral nature and its potential for selective interaction with biological targets, which may lead to fewer side effects and improved therapeutic outcomes compared to other compounds.
Properties
CAS No. |
68577-19-5 |
---|---|
Molecular Formula |
C23H32N2O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m0/s1 |
InChI Key |
KSQCNASWXSCJTD-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC(=C(C(=C3)OC)OC)OC)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.